molecular formula C14H14N2O B7938782 2-amino-4-methyl-N-phenylbenzamide

2-amino-4-methyl-N-phenylbenzamide

Cat. No. B7938782
M. Wt: 226.27 g/mol
InChI Key: IJLKSEGXALROQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Processes and Chemical Properties : Research on related compounds such as 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide has led to the development of new synthetic processes, which are valuable for producing high yields of these compounds. This includes studies on optimal conditions for catalytic hydrogenation and acylation (Mao Duo, 2000).

  • Psychotropic and Neurotropic Effects : A study on novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones, related to 2-amino-4-methyl-N-phenylbenzamide, demonstrated specific sedative effects and considerable anti-amnesic activities. These findings suggest potential applications in neuropsychiatric disorders (I. Podolsky, S. Shtrygol’, V. O. Zubkov, 2017).

  • Anticonvulsant Properties : Studies on 4-aminobenzamides have shown promising results in anticonvulsant effects. These compounds were effective against seizures induced by electroshock and pentylenetetrazole in animal models, indicating potential therapeutic applications for seizure disorders (C. Clark, M. J. Wells, R. T. Sansom, et al., 1984).

  • Antiviral Applications : N-Phenylbenzamide derivatives, closely related to 2-amino-4-methyl-N-phenylbenzamide, have shown activity against Enterovirus 71. This indicates potential use in developing antiviral drugs (Xingyue Ji, Hui-qiang Wang, Lan-hu Hao, et al., 2013).

  • Environmental Applications : Research involving N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide in environmental science has led to its use in removing Ni(II) from aqueous solutions. This indicates a potential application in water treatment and environmental remediation (N. Rahman, M. Nasir, 2019).

properties

IUPAC Name

2-amino-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLKSEGXALROQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-methyl-N-phenylbenzamide

Synthesis routes and methods

Procedure details

The product from Example 95b was reduced with Fe and NH4Cl following the procedure from Example 237E to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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